3-(Benzyloxy)pyridine-4-carbonitrile
Overview
Description
3-(Benzyloxy)pyridine-4-carbonitrile is an organic compound with the molecular formula C13H10N2O. It is a derivative of pyridine, featuring a benzyloxy group at the third position and a carbonitrile group at the fourth position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)pyridine-4-carbonitrile typically involves the reaction of benzyl alcohol with pyridine derivatives. One common method includes the treatment of benzyl alcohol with sodium hydride in dimethylformamide (DMF) at low temperatures, followed by the addition of a pyridine derivative . The reaction is carried out under a nitrogen atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 3-(Benzyloxy)pyridine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonitrile group can be reduced to form amines.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Benzylamine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
3-(Benzyloxy)pyridine-4-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)pyridine-4-carbonitrile involves its interaction with various molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the carbonitrile group can act as an electron-withdrawing group, influencing the reactivity of the pyridine ring. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
- 3-(Benzyloxy)pyridine-2-carbonitrile
- 3-(Benzyloxy)pyridine-5-carbonitrile
- 4-(Benzyloxy)pyridine-3-carbonitrile
Comparison: 3-(Benzyloxy)pyridine-4-carbonitrile is unique due to the specific positioning of the benzyloxy and carbonitrile groups, which can significantly influence its chemical reactivity and biological activity. Compared to its isomers, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable subject for research .
Properties
IUPAC Name |
3-phenylmethoxypyridine-4-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c14-8-12-6-7-15-9-13(12)16-10-11-4-2-1-3-5-11/h1-7,9H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNUBCWYZPDVCNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CN=C2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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